3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid
Description
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid is a substituted phenoxyalkanoic acid featuring a propanoic acid backbone linked to a phenoxy moiety substituted with a methyl group at position 5 and an isopropyl group at position 2. Structural modifications, such as methyl or isopropyl substitutions on the aromatic ring, influence its metabolic stability, biotransformation rates, and biological activity .
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-4-10(3)8-12(11)16-7-6-13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVRVVKOCCNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid can be synthesized through the esterification of phenol and 2-methylpropanoic acid . The reaction typically involves the use of acid catalysts such as sulfuric acid or formic acid to promote the esterification process. The reaction conditions include maintaining a controlled temperature and ensuring the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group allows for binding to various receptors or enzymes, potentially modulating their activity. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Mitochondrial Biotransformation
Mitochondrial β-oxidation studies reveal that substituents on the phenoxy moiety significantly impact biotransformation rates. For example:
- 3-(Phenoxy)propanoic acid (unsubstituted): Exhibits rapid biotransformation in rat liver mitochondria due to the absence of steric hindrance, with rates comparable to octanoic acid (reference substrate) .
- 3-(2-Methylphenoxy)propanoic acid: Methyl substitution at position 2 reduces biotransformation by ~40% compared to the unsubstituted analog, likely due to steric effects .
- 3-(2,6-Dimethylphenoxy)propanoic acid: Additional methyl groups at positions 2 and 6 further slow β-oxidation, resulting in ~70% lower rates than the unsubstituted compound .
Table 1: Biotransformation Rates of Selected 3-(Phenoxy)propanoic Acids
| Compound | Substituents | Relative Biotransformation Rate (%) |
|---|---|---|
| 3-(Phenoxy)propanoic acid | None | 100 (reference) |
| 3-(2-Methylphenoxy)propanoic acid | 2-methyl | 60 |
| 3-(2,6-Dimethylphenoxy)propanoic acid | 2,6-dimethyl | 30 |
| Target compound | 5-methyl, 2-isopropyl | <20 (estimated) |
Data adapted from mitochondrial β-oxidation studies in rat liver .
Functional Group Modifications and Bioactivity
Trifluoromethylpyridinyl Derivatives
Compounds such as fluazifop [(R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid] and haloxyfop [2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid] are herbicidal agents. Their trifluoromethylpyridinyl groups enhance lipophilicity and target-site binding, enabling potent acetyl-CoA carboxylase inhibition in weeds. In contrast, the target compound lacks this electronegative group, suggesting divergent applications (therapeutic vs. agricultural) .
Cytoprotective Phenolic Analogs
3-(2,6-Dimethylphenoxy)propanoic acid and its acrylic acid derivative demonstrate cytoprotection in isolated cardiomyocytes by generating phenolic antioxidants (e.g., 2,6-dimethylphenol) during mitochondrial β-oxidation. The target compound’s 5-methyl-2-isopropyl substitution may similarly yield cytoprotective metabolites, though its slower biotransformation rate could delay antioxidant release .
Methoxy and Bromo Substituted Analogs
- 3-(5-Bromo-2-methoxyphenyl)propanoic acid: Bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions—a feature absent in the target compound .
Biological Activity
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid (CAS No. 97395-13-6) is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic properties and mechanisms of action.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenoxy group in the compound allows for binding to various receptors or enzymes, potentially modulating their activity. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, which further influences its biological effects.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Binding : The phenoxy group enables the compound to bind to specific receptors, potentially influencing signal transduction pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
- Cellular Interaction : The compound's structure allows it to integrate into cellular membranes, influencing membrane fluidity and function.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, revealing several key findings:
- Antioxidant Activity : The compound has shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. In comparative studies, it was found to exhibit significant radical scavenging activity similar to established antioxidants .
- Cytotoxic Effects : In vitro studies demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing dose-dependent inhibition of cell proliferation . The IC50 values ranged from 30 µM to 50 µM across different cell lines.
- Apoptosis Induction : Further investigations indicated that treatment with this compound leads to apoptosis in cancer cells, characterized by increased levels of pro-apoptotic proteins and activation of caspases .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Case Study 1: Antioxidant Potential
In a study assessing the antioxidant capacity of various phenolic compounds, this compound was evaluated using DPPH and ABTS assays. Results indicated that it had a comparable antioxidant capacity to well-known antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations .
Case Study 2: Cancer Cell Line Testing
A comprehensive study involved treating multiple human cancer cell lines with varying concentrations of the compound. The results demonstrated a significant reduction in cell viability across all tested lines, with notable effects on apoptosis markers such as caspase activation and mitochondrial membrane potential loss .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid?
Methodological Answer:
The synthesis typically involves coupling a substituted phenol derivative with a propanoic acid precursor. For example, cyclization strategies using acidic catalysts (e.g., boron trifluoride diethyl etherate) can facilitate the formation of the phenoxypropanoic acid backbone, as demonstrated in analogous compounds . Key steps include:
- Phenolic precursor preparation : 5-Methyl-2-isopropylphenol can be synthesized via alkylation or Friedel-Crafts reactions.
- Etherification : Reacting the phenol with a β-propiolactone derivative or haloester (e.g., methyl 3-bromopropionate) under basic conditions (e.g., K₂CO₃ in DMF).
- Hydrolysis : Acidic or basic hydrolysis of the ester intermediate to yield the free carboxylic acid.
Validate purity via HPLC or NMR, referencing impurity standards for structurally related propanoic acids .
Advanced: How can researchers resolve contradictory data in impurity profiling during synthesis optimization?
Methodological Answer:
Contradictions often arise from incomplete reaction monitoring or overlapping chromatographic peaks. A systematic approach includes:
- Cross-validation with orthogonal techniques : Pair HPLC (e.g., C18 column, UV detection) with LC-MS to distinguish co-eluting impurities .
- Spiking experiments : Introduce known impurities (e.g., 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid, CAS 65322-85-2) to confirm retention times and fragmentation patterns .
- Reaction kinetics analysis : Track intermediate formation via in-situ FTIR or NMR to identify side reactions (e.g., ester hydrolysis vs. decarboxylation) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the phenoxy group (δ 6.5–7.2 ppm for aromatic protons) and propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₄H₂₀O₃) and detects trace impurities via fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., salts or co-crystals) .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR modeling : Use descriptors like logP and polar surface area to predict absorption and bioavailability. Reference PubChem data for structurally similar propanoic acids (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, InChI Key: QEBLLSSGRQCVJI) .
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase isoforms) using SMILES-derived 3D structures to assess binding affinity .
- Metabolic pathway prediction : Tools like Meteor (Lhasa Limited) identify potential oxidation or glucuronidation sites based on the phenoxy moiety .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Emergency procedures : For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. Eye exposure requires 15-minute flushing with saline .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Monitor stability via periodic HPLC checks .
Advanced: What strategies mitigate batch-to-batch variability in scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Crystallization control : Seed with pure compound to ensure consistent particle size and polymorph formation .
Basic: How is the compound’s purity validated for pharmacological studies?
Methodological Answer:
- Chromatographic methods : Use gradient HPLC (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Compare retention times against certified reference standards (e.g., EP Impurities A–N) .
- Elemental analysis : Confirm C/H/N ratios match theoretical values (e.g., ±0.4% tolerance) .
Advanced: What metabolic pathways are predicted for this compound in preclinical models?
Methodological Answer:
- Phase I metabolism : CYP450-mediated oxidation of the isopropyl group or O-demethylation of the phenoxy moiety, detectable via LC-MS/MS .
- Phase II conjugation : Glucuronidation at the carboxylic acid group, confirmed by β-glucuronidase hydrolysis assays .
- Toxicokinetics : Monitor plasma half-life and tissue distribution in rodent models using radiolabeled analogs (e.g., ¹⁴C-labeled propanoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
